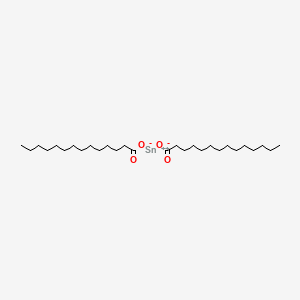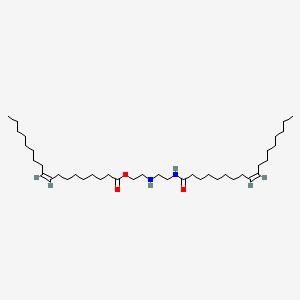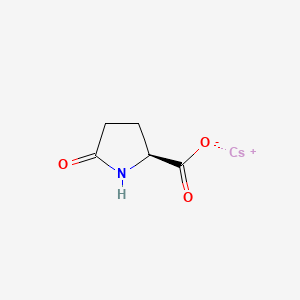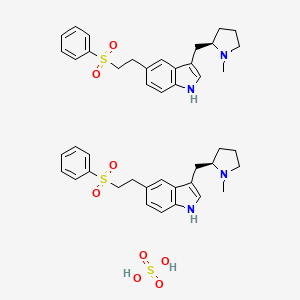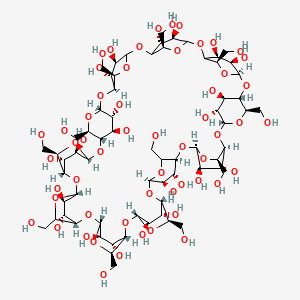
zeta-Cyclodextrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zeta-Cyclodextrin is a cyclic oligosaccharide composed of multiple glucopyranose units linked by alpha-1,4-glycosidic bonds. It is part of the cyclodextrin family, which includes alpha, beta, and gamma cyclodextrins, each differing in the number of glucose units. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility, stability, and bioavailability .
准备方法
Synthetic Routes and Reaction Conditions
Zeta-Cyclodextrin is typically synthesized through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. This enzyme catalyzes the conversion of starch into cyclic oligosaccharides. The process involves the following steps:
Starch Liquefaction: Starch is first liquefied using alpha-amylase to break down the long chains into shorter dextrins.
Cyclization: The liquefied starch is then treated with cyclodextrin glycosyltransferase, which facilitates the formation of cyclic oligosaccharides, including this compound.
Purification: The resulting mixture is purified using techniques such as precipitation, filtration, and chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Fermentation: Large-scale fermentation of starch using cyclodextrin glycosyltransferase.
Separation and Purification: Advanced separation techniques like membrane filtration and high-performance liquid chromatography are employed to purify this compound.
Drying and Packaging: The purified product is dried and packaged for commercial use.
化学反应分析
Types of Reactions
Zeta-Cyclodextrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can convert this compound derivatives into their corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dialdehyde this compound.
Reduction: this compound alcohols.
Substitution: Alkylated or acylated this compound derivatives.
科学研究应用
Zeta-Cyclodextrin has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Biology: Employed in the encapsulation of bioactive compounds, improving their bioavailability and protecting them from degradation.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of poorly soluble drugs, and to reduce drug toxicity.
Industry: Applied in the food and cosmetic industries to stabilize flavors, fragrances, and active ingredients.
作用机制
Zeta-Cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
相似化合物的比较
Similar Compounds
Alpha-Cyclodextrin: Composed of six glucose units, smaller cavity size.
Beta-Cyclodextrin: Composed of seven glucose units, moderate cavity size.
Gamma-Cyclodextrin: Composed of eight glucose units, larger cavity size.
Uniqueness of Zeta-Cyclodextrin
This compound is unique due to its specific cavity size and ability to form stable inclusion complexes with a wide range of guest molecules. Its properties make it particularly suitable for applications requiring enhanced solubility and stability of bioactive compounds .
属性
CAS 编号 |
156510-97-3 |
|---|---|
分子式 |
C66H110O55 |
分子量 |
1783.5 g/mol |
IUPAC 名称 |
(4R,9R,11R,13S,14R,16R,18S,19R,21R,23S,26R,28S,29R,31R,33S,34R,36R,38S,41R,43S,44R,46R,48S,49R,51R,53S,54R,56R,57R,58R,59R,60R,61R,62R,63R,64R,65R,66R,67R,68R,69R,70R,71R,72R,73R,74R,75S,76R,77R)-4,9,14,19,24,29,34,39,44,49,54-undecakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50,52,55-docosaoxadodecacyclo[51.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51]heptaheptacontane-56,57,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74,75,76,77-docosol |
InChI |
InChI=1S/C66H110O55/c67-1-12-45-23(78)34(89)56(100-12)112-46-13(2-68)102-58(36(91)25(46)80)114-48-15(4-70)104-60(38(93)27(48)82)116-50-17(6-72)106-62(40(95)29(50)84)118-52-19(8-74)108-64(42(97)31(52)86)120-54-21(10-76)110-66(44(99)33(54)88)121-55-22(11-77)109-65(43(98)32(55)87)119-53-20(9-75)107-63(41(96)30(53)85)117-51-18(7-73)105-61(39(94)28(51)83)115-49-16(5-71)103-59(37(92)26(49)81)113-47-14(3-69)101-57(111-45)35(90)24(47)79/h12-99H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19?,20?,21-,22-,23-,24-,25+,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45?,46?,47-,48-,49-,50-,51-,52-,53-,54-,55-,56?,57?,58-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 |
InChI 键 |
FRRXZRMDESZTKD-HQHYJCQHSA-N |
手性 SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)OC4[C@H](OC([C@@H]([C@H]4O)O)OC5[C@H](O[C@@H]([C@@H]([C@@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@H]8[C@@H]([C@H]([C@@H](O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]3[C@H](O[C@H](O2)[C@@H]([C@H]3O)O)CO)OC1CO)O)O)CO)CO)OC8CO)O)O)CO)CO)CO)CO)CO)O)O)O |
规范 SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


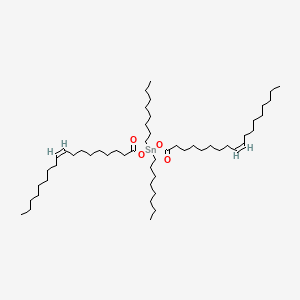
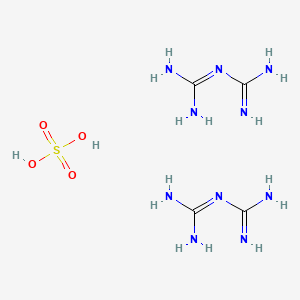


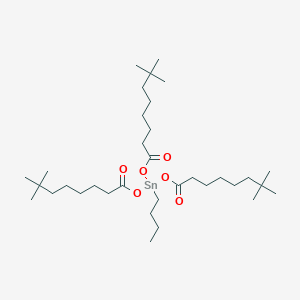
![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)


